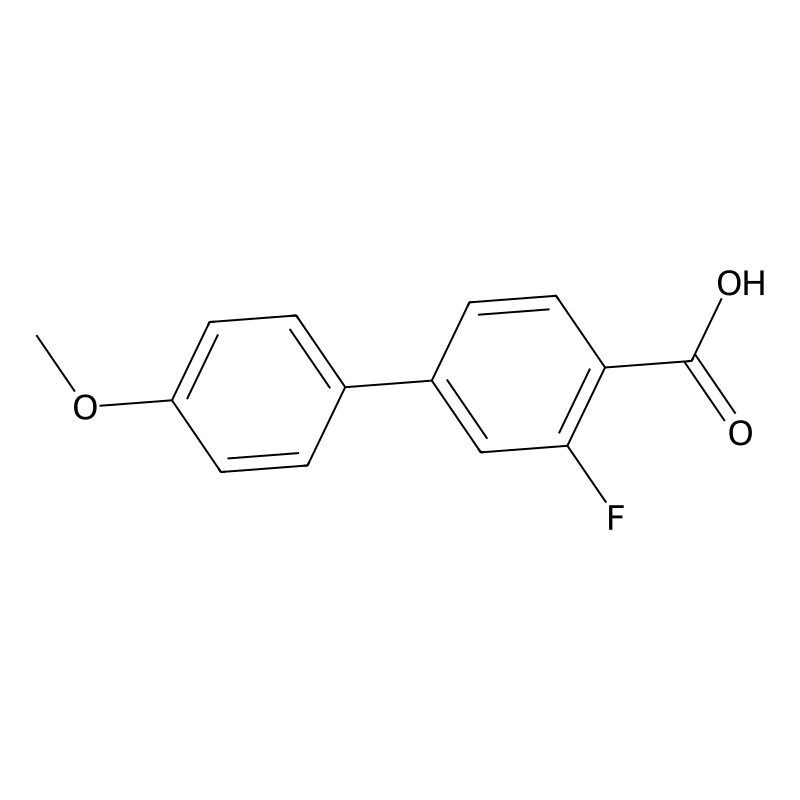

2-Fluoro-4-(4-methoxyphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Research suggests 2-F-4-MBz may have properties useful in drug development. For instance, a study published in the journal Molecules found that 2-F-4-MBz derivatives exhibited inhibitory activity against enzymes linked to certain diseases [].

Material Science

The structure and properties of 2-F-4-MBz make it a candidate material for research in various fields. For example, research published in the International Journal of Molecular Sciences explored the use of 2-F-4-MBz derivatives in the development of liquid crystals [].

2-Fluoro-4-(4-methoxyphenyl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group attached to a benzoic acid framework. The molecular formula for this compound is , and it has a molecular weight of approximately 272.26 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to the presence of functional groups that can influence its chemical reactivity and biological activity.

There is no current information available on the mechanism of action of 2F4MBz.

- Moderate acidity: 2F4MBz may cause irritation upon contact with skin or eyes.

- Low flammability: Aromatic carboxylic acids generally have low flammability.

- Substitution Reactions: The fluorine and methoxy substituents can engage in nucleophilic aromatic substitution, allowing for the introduction of new functional groups.

- Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to yield hydroquinones, depending on the reagents used.

- Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, which is a palladium-catalyzed reaction that forms biaryl compounds from aryl halides and organoboron compounds.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

Research indicates that 2-Fluoro-4-(4-methoxyphenyl)benzoic acid exhibits notable biological activities. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties. The methoxy group may enhance its interaction with biological targets, while the fluorine atom can improve metabolic stability. Compounds with similar structures have shown promise in inhibiting specific enzymes related to cancer progression, indicating potential applications in oncology.

Several synthetic routes have been developed for producing 2-Fluoro-4-(4-methoxyphenyl)benzoic acid:

- Direct Fluorination: This method involves the reaction of 4-methoxybenzoic acid with a fluorinating agent, yielding the desired compound through electrophilic aromatic substitution.

- Coupling Reactions: Utilizing coupling reactions between substituted phenols and benzoic acid derivatives can effectively yield this compound. The Suzuki-Miyaura cross-coupling reaction is particularly notable for its efficiency under mild conditions.

These methods allow for the synthesis of high-purity products suitable for further research and application.

2-Fluoro-4-(4-methoxyphenyl)benzoic acid has several potential applications:

- Medicinal Chemistry: Its unique substituents make it a candidate for developing new drugs with therapeutic effects.

- Materials Science: It can be utilized in synthesizing polymers and materials with specific properties.

- Organic Synthesis: Serves as a building block for more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Interaction studies involving 2-Fluoro-4-(4-methoxyphenyl)benzoic acid have focused on its binding affinity to various biological targets. Initial findings suggest it may interact with specific receptors or enzymes involved in inflammatory pathways, potentially acting as an inhibitor. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2-Fluoro-4-(4-methoxyphenyl)benzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-5-(4-methoxyphenyl)benzoic acid | Different positioning of methoxy group | |

| 4-Chloro-2-fluorobenzoic acid | Lacks the methoxy group | |

| 2-Chloro-4-fluoroacetophenone | Contains a ketone group instead of a carboxylic acid | |

| Methyl 4-chloro-2-fluorobenzoate | An ester derivative of 4-chloro-2-fluorobenzoic acid |

The presence of the methoxy group in 2-Fluoro-4-(4-methoxyphenyl)benzoic acid distinguishes it from other similar compounds. This functional group significantly alters the compound’s chemical reactivity and biological activity, making it unique and valuable for various applications.